



# **Application Notes and Protocols for Radiolabeling PNT2001 with Actinium-225**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PNT2001   |           |
| Cat. No.:            | B15602923 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Targeted alpha therapy (TAT) is a rapidly advancing modality in cancer treatment, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells.[1] Actinium-225 (225Ac) is a particularly promising radionuclide for TAT due to its high linear energy transfer and a decay chain that releases four high-energy alpha particles, maximizing therapeutic impact.[1] **PNT2001** is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy developed by POINT Biopharma, now part of Eli Lilly and Co.[2][3] The ligand, PSMA-62, is optimized for use with 225Ac and has shown promise in preclinical studies.[4][5]

Preclinical models of <sup>225</sup>Ac-**PNT2001** have demonstrated increased internalization by tumor cells compared to first-generation ligands.[5] They have also shown more precise tumor targeting in vivo, characterized by high tumor retention, rapid renal clearance, and decreased kidney uptake.[5] These characteristics lead to a promising safety profile and compelling therapeutic activity, including the suppression of tumor growth and metastases in murine models.[5][6] <sup>225</sup>Ac-**PNT2001**, also known as LY4181530, is currently being evaluated in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (OmHSPC) (NCT06229366).[7][8]

This document provides a representative protocol for the radiolabeling of a **PNT2001**-like PSMA ligand with Actinium-225.



Disclaimer: The following protocol is a representative method based on established procedures for radiolabeling PSMA ligands with Actinium-225. The exact, proprietary radiolabeling protocol for **PNT2001** has not been publicly disclosed. This information is intended for research and informational purposes only.

# **Quantitative Data Summary**

The following tables summarize key quantitative data related to Actinium-225 and the **PNT2001** ligand based on available preclinical data and general knowledge.

Table 1: Properties of <sup>225</sup>Ac and **PNT2001** Ligand

| Parameter          | Value/Description                                                                                                                                                                       | Reference |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Radionuclide       | Actinium-225 ( <sup>225</sup> Ac)                                                                                                                                                       | [1]       |
| Half-life          | 9.92 days                                                                                                                                                                               | [1]       |
| Emissions          | Alpha (α) particles (4 per decay chain), Beta (β) particles, Gamma (γ) photons                                                                                                          | [1]       |
| Alpha Energy Range | 5.8 to 8.4 MeV                                                                                                                                                                          | [9]       |
| Tissue Penetration | 47 - 85 μm                                                                                                                                                                              | [9]       |
| Targeting Ligand   | PNT2001 (PSMA-62)                                                                                                                                                                       | [4]       |
| Target             | Prostate-Specific Membrane<br>Antigen (PSMA)                                                                                                                                            | [2][9]    |
| Chelator           | While not explicitly stated for PNT2001, DOTA and macropa are common for <sup>225</sup> Ac.[1] Macropa-derived chelators allow for mild labeling conditions (room temperature). [1][10] | N/A       |
| Affinity (IC50)    | 3.1 nM (for the PNT2001 ligand)                                                                                                                                                         | [6]       |



Table 2: Preclinical Biodistribution and Efficacy of <sup>225</sup>Ac-PNT2001

| Parameter                                       | Result                                  | Model System                   | Reference |
|-------------------------------------------------|-----------------------------------------|--------------------------------|-----------|
| Tumor Retention<br>( <sup>177</sup> Lu-PNT2001) | 13.03 %ID/g at 24h                      | LNCaP mice                     | [6]       |
| Kidney Uptake (177Lu-<br>PNT2001)               | 14.45 %ID/g at 24h                      | LNCaP mice                     | [6]       |
| Tumor/Kidney Ratio<br>(177Lu-PNT2001)           | 0.902                                   | LNCaP mice                     | [6]       |
| In Vivo Efficacy ( <sup>225</sup> Ac-PNT2001)   | Dose-dependent tumor regression         | LNCaP xenografts               | [6]       |
| Survival                                        | 5 of 6 mice achieved >100 days survival | LNCaP xenografts (40 kBq dose) | [6]       |

# Experimental Protocols Representative Radiolabeling Protocol for <sup>225</sup>Ac-PSMA-62

This protocol describes a representative method for labeling a PSMA-62 ligand, likely conjugated with a chelator such as DOTA or a macropa derivative, with Actinium-225.

#### Materials and Reagents:

- PNT2001 (PSMA-62) precursor
- Actinium-225 (<sup>225</sup>Ac) in dilute HCl
- Sodium Ascorbate Buffer (0.5 M, pH 5.5)
- Sterile, pyrogen-free water for injection
- DTPA solution (50 mM)
- Sterile 0.9% Sodium Chloride for injection



· Metal-free reaction vials and pipette tips

#### Equipment:

- Calibrated dose calibrator
- Heating block or water bath capable of 90-95°C (if using a DOTA-based chelator)
- Vortex mixer
- pH meter or pH strips
- Radio-TLC scanner
- · Radio-HPLC system with a gamma detector
- · Lead-shielded fume hood

### Procedure:

- Preparation:
  - In a lead-shielded fume hood, allow all reagents to reach room temperature.
  - Prepare a solution of the PNT2001 precursor at a concentration of 1 μg/μL in sterile water.
  - In a sterile, pyrogen-free reaction vial, add 100 μL of Sodium Ascorbate Buffer.
- Radiolabeling Reaction:
  - Carefully transfer a predetermined activity of <sup>225</sup>Ac (e.g., 1-10 mCi) to the reaction vial containing the buffer.
  - Add the PNT2001 precursor solution to the vial. A typical molar ratio of ligand to radionuclide is investigated to optimize labeling, but a starting point could be 10-30 nmol of ligand per mCi of <sup>225</sup>Ac.[11]
  - Gently vortex the reaction mixture.



- If using a DOTA-based chelator: Incubate the reaction vial at 90-95°C for 25-30 minutes.
   [11]
- If using a macropa-based chelator: Incubate at room temperature or 37°C for 15-30 minutes.
- After incubation, allow the vial to cool to room temperature.
- Final Formulation:
  - The final product may be diluted with sterile 0.9% Sodium Chloride for injection to the desired final activity concentration.

## **Quality Control Procedures**

Quality control is essential to ensure the purity and safety of the radiopharmaceutical.[13]

- 1. Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (iTLC)
- Stationary Phase: iTLC-SG strips.
- Mobile Phase: 50 mM DTPA solution.
- Procedure:
  - Spot 1-2 μL of the final product onto the origin of an iTLC strip.
  - Develop the chromatogram in a chamber containing the DTPA mobile phase.
  - In this system, free  $^{225}$ Ac will migrate with the solvent front (Rf = 1.0), while the labeled  $^{225}$ Ac-**PNT2001** remains at the origin (Rf = 0).
  - Scan the strip using a radio-TLC scanner to determine the percentage of activity at the origin versus the solvent front.
- Acceptance Criteria: Radiochemical Purity ≥ 95%.[14]
- 2. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)



- Column: C18 reverse-phase column.
- Mobile Phase: A gradient system of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Detector: UV detector and a series gamma detector.
- Procedure:
  - Inject a small aliquot of the final product into the HPLC system.
  - Elute using a suitable gradient to separate the labeled product from any impurities and free <sup>225</sup>Ac.
  - The retention time of <sup>225</sup>Ac-**PNT2001** should be compared to a non-radioactive standard.
  - Integrate the peaks from the gamma detector to calculate the radiochemical purity.
- Acceptance Criteria: Radiochemical Purity ≥ 95%.

Table 3: Representative Quality Control Specifications

| Test                 | Method                 | Specification             |
|----------------------|------------------------|---------------------------|
| Appearance           | Visual Inspection      | Clear, colorless solution |
| рН                   | pH meter or strip      | 5.0 - 6.5                 |
| Radionuclidic Purity | Gamma Spectroscopy     | ≥ 99% <sup>225</sup> Ac   |
| Radiochemical Purity | iTLC and/or radio-HPLC | ≥ 95%                     |
| Sterility            | USP <71>               | Sterile                   |
| Bacterial Endotoxins | USP <85>               | As per regulatory limits  |

# Visualizations Radiolabeling Workflow





Click to download full resolution via product page

Caption: Workflow for the radiolabeling of **PNT2001** with Actinium-225.



## Mechanism of Action of <sup>225</sup>Ac-PNT2001



Click to download full resolution via product page



Caption: Targeted delivery and action of <sup>225</sup>Ac-PNT2001 on a cancer cell.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Actinium-225 targeted alpha particle therapy for prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 3. 225-Actinium PNT 2001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. urotoday.com [urotoday.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. European Nuclear Medicine Guide [nucmed-guide.app]
- 10. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. iaea.org [iaea.org]
- 14. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling PNT2001 with Actinium-225]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15602923#pnt2001-radiolabeling-protocol-with-actinium-225]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com